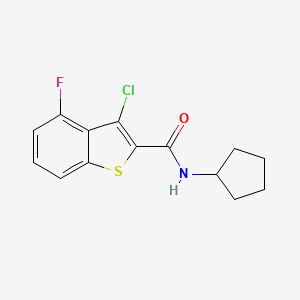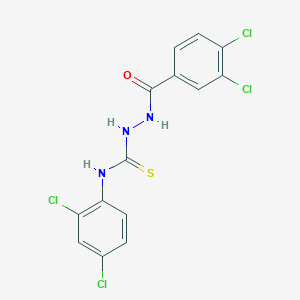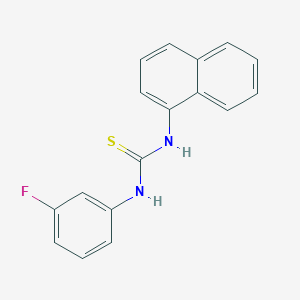![molecular formula C24H25ClN2O B4748732 8-chloro-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(2-methylphenyl)quinoline](/img/structure/B4748732.png)
8-chloro-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(2-methylphenyl)quinoline
Vue d'ensemble
Description
8-chloro-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(2-methylphenyl)quinoline is a chemical compound that belongs to the class of quinolone antibiotics. It is commonly known as Garenoxacin and is used in the treatment of various bacterial infections. The chemical structure of Garenoxacin makes it an effective antibacterial agent, and its mechanism of action is well understood.
Mécanisme D'action
Garenoxacin works by inhibiting the activity of DNA gyrase and topoisomerase IV, which are enzymes that are essential for bacterial DNA replication and cell division. By inhibiting these enzymes, Garenoxacin prevents the bacteria from multiplying and eventually leads to their death.
Biochemical and Physiological Effects
Garenoxacin has been shown to have a low toxicity profile and is generally well-tolerated by patients. It is rapidly absorbed into the bloodstream and has a long half-life, which allows for once-daily dosing. Garenoxacin has been shown to be effective in penetrating various tissues and fluids, including the lungs, skin, and urine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Garenoxacin for lab experiments is its broad-spectrum antibacterial activity. It can be used to study the effects of antibacterial agents on a wide range of bacterial strains. Garenoxacin is also readily available and relatively affordable, which makes it a popular choice for research. However, one limitation of Garenoxacin is that it is not effective against all bacterial strains, and there is a risk of developing resistance with prolonged use.
Orientations Futures
There are several future directions for research on Garenoxacin. One area of interest is the development of new derivatives of Garenoxacin with improved antibacterial activity and reduced toxicity. Another area of research is the study of Garenoxacin's anti-inflammatory and immunomodulatory properties, which could have potential applications in the treatment of inflammatory diseases. Additionally, the use of Garenoxacin in combination with other antibacterial agents is an area of interest for the development of new treatment strategies for bacterial infections.
Applications De Recherche Scientifique
Garenoxacin has been extensively studied for its antibacterial activity. It has been shown to be effective against a wide range of bacterial strains, including both gram-positive and gram-negative bacteria. Garenoxacin has been used to treat various bacterial infections, including respiratory tract infections, skin infections, and urinary tract infections. In addition to its antibacterial activity, Garenoxacin has also been studied for its anti-inflammatory and immunomodulatory properties.
Propriétés
IUPAC Name |
[8-chloro-2-(2-methylphenyl)quinolin-4-yl]-(3,5-dimethylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O/c1-15-11-16(2)14-27(13-15)24(28)20-12-22(18-8-5-4-7-17(18)3)26-23-19(20)9-6-10-21(23)25/h4-10,12,15-16H,11,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNIDHMMCRKRHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC(=NC3=C2C=CC=C3Cl)C4=CC=CC=C4C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[8-Chloro-2-(2-methylphenyl)quinolin-4-yl](3,5-dimethylpiperidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(4-chloro-2-methylphenoxy)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4748666.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,3-dichlorophenyl)ethanediamide](/img/structure/B4748679.png)
![methyl [5-(3,4-diethoxy-5-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4748684.png)
![3-[3-(2-chlorophenoxy)propyl]-2-(4-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B4748691.png)
![1-(4-methylphenyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4748700.png)
![ethyl 2-{[3-(5-bromo-2-thienyl)-2-cyanoacryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4748713.png)
![4-{5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B4748714.png)
![N-(4-chlorophenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea](/img/structure/B4748726.png)
![ethyl 2-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4748739.png)
![ethyl 4-amino-3-cyano-1-[2-(methoxycarbonyl)phenyl]-1H-pyrazole-5-carboxylate](/img/structure/B4748753.png)

![2-(2-methylphenoxy)-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4748766.png)
